molecular formula C19H25N3O2S2 B2798494 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 946303-77-1

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2798494
CAS No.: 946303-77-1
M. Wt: 391.55
InChI Key: YUEVBVHIZKXSLM-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both azepane and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives and thiophene derivatives. These intermediates are then coupled through various reactions, such as amide bond formation, to yield the final product. Common reagents and conditions might include the use of coupling agents like EDCI or DCC, and solvents like dichloromethane or DMF.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing amide bonds to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the amide bonds may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with furan rings instead of thiophene rings.

Uniqueness

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of both azepane and thiophene rings, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c23-18(20-12-16-6-5-10-26-16)19(24)21-13-17(15-7-11-25-14-15)22-8-3-1-2-4-9-22/h5-7,10-11,14,17H,1-4,8-9,12-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEVBVHIZKXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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